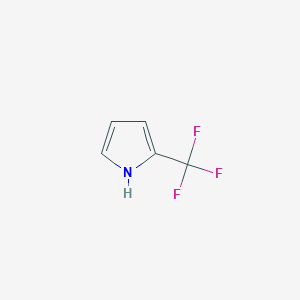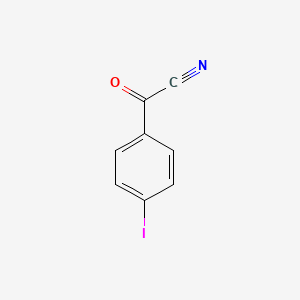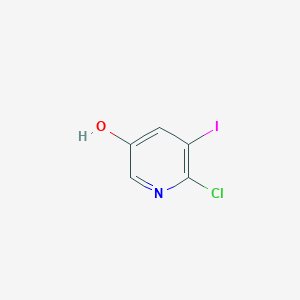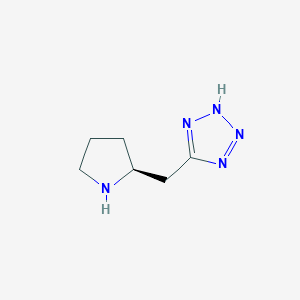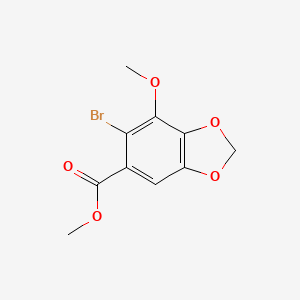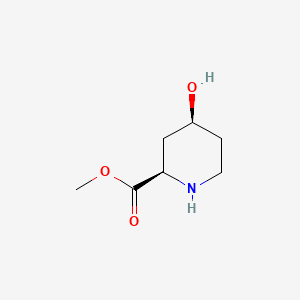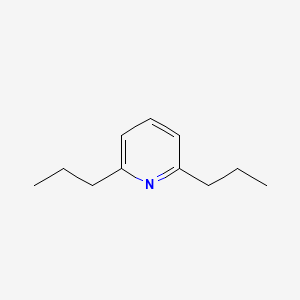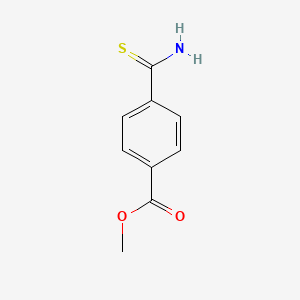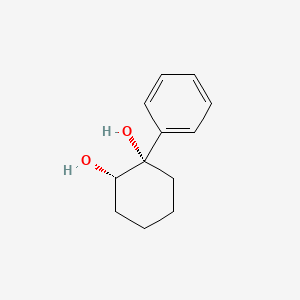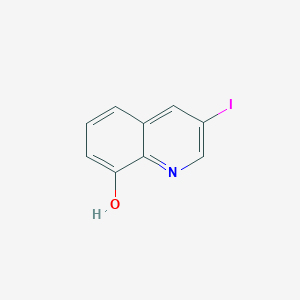
3-iodoquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodoquinolin-8-ol: is a derivative of quinolin-8-ol, where an iodine atom is substituted at the third position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoquinolin-8-ol typically involves the iodination of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 3-iodoquinolin-8-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the eighth position can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of quinolin-8-ol with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: 3-iodoquinolin-8-ol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: The compound has been investigated for its antimicrobial properties, including antibacterial and antifungal activities. It is also studied for its potential use in treating diseases such as Alzheimer’s, due to its ability to chelate metal ions like copper and zinc .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex aromatic structures.
Mechanism of Action
The precise mechanism of action of 3-iodoquinolin-8-ol is not fully understood. it is believed to exert its effects through the chelation of metal ions, which can disrupt essential biological processes in microorganisms. This chelation ability also makes it a candidate for research in neurodegenerative diseases, where metal ion imbalance plays a role .
Comparison with Similar Compounds
5-chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
Clioquinol: Another derivative of quinolin-8-ol, used as an antifungal and antiprotozoal drug.
Uniqueness: 3-iodoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
497084-48-7 |
|---|---|
Molecular Formula |
C9H6INO |
Molecular Weight |
271.05 g/mol |
IUPAC Name |
3-iodoquinolin-8-ol |
InChI |
InChI=1S/C9H6INO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H |
InChI Key |
IFMHKXXFNZUDSZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)I |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



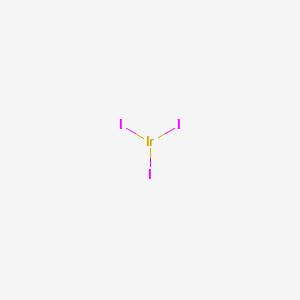
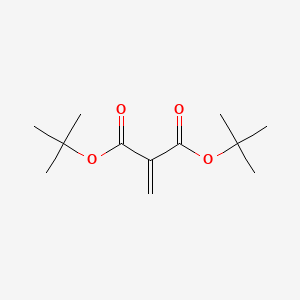
![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)
